2,3',4,5',6-Pentachlorobiphenyl
Description
Polychlorinated Biphenyls (PCBs) within Environmental Contamination Science
Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely produced for various industrial applications, including as coolants and lubricants in electrical equipment, from the 1930s until their ban in many countries in the 1970s. ijshr.comnoaa.govwa.govnih.gov Due to their chemical stability, low flammability, and high dielectric constant, they were highly valued for these purposes. ijshr.com However, their resistance to degradation has led to their persistence in the environment, resulting in widespread contamination of air, water, soil, and sediments. ijshr.comwa.govepa.gov
PCBs can be transported over long distances and are found globally, even in remote regions like the Arctic. noaa.govepa.gov They bioaccumulate in the food chain, with the highest concentrations often found in fish, marine mammals, and subsequently in humans who consume these organisms. ijshr.comwa.govnih.gov The primary route of human exposure is through the ingestion of contaminated foods, followed by inhalation and dermal contact. nih.gov
Congener-Specific Research Focus: 2,3',4,5',6-Pentachlorobiphenyl
The term "polychlorinated biphenyls" refers to a family of 209 distinct chemical compounds, known as congeners. wa.govclu-in.org Each congener has a unique number and arrangement of chlorine atoms on the biphenyl (B1667301) structure. clu-in.org Research has increasingly shifted from studying commercial PCB mixtures (like Aroclors) to focusing on individual congeners, as their environmental behavior and toxicological properties can vary significantly. cdc.gov
This compound, also known as PCB 125, is one of these 209 congeners. nih.gov It is a pentachlorobiphenyl, meaning it has a total of five chlorine atoms attached to the biphenyl rings. nih.gov The specific numbering indicates the positions of these chlorine atoms. Congener-specific analysis is crucial for understanding the environmental fate and potential risks associated with PCB contamination, as the toxicity and persistence of individual congeners differ.
Historical and Contemporary Trajectories of Pentachlorobiphenyl Research Paradigms
Historically, research on PCBs primarily focused on the commercial mixtures that were produced and sold. cdc.gov Early studies in the 1960s revealed the widespread presence of PCBs in the environment, leading to their eventual ban. noaa.gov The initial analytical methods often quantified PCBs as a whole or as Aroclor equivalents. cdc.gov
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trichloro-2-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVSGJGMWSKAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866577 | |
| Record name | 2,3',4,5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56558-18-0 | |
| Record name | PCB 121 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,5',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R99YR2114 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Physicochemical Properties of 2,3 ,4,5 ,6 Pentachlorobiphenyl
Molecular Structure and Weight
This compound has the chemical formula C₁₂H₅Cl₅. nih.gov Its structure consists of a biphenyl (B1667301) backbone with five chlorine atoms attached at the 2, 3', 4, 5', and 6 positions of the two phenyl rings. nih.gov The computed molecular weight of this congener is 326.4 g/mol . nih.govnih.gov
Key Physicochemical Parameters
Several key parameters are used to predict the environmental fate of organic compounds. For pentachlorobiphenyls, these include the octanol-water partition coefficient (Kow) and the soil adsorption coefficient (Koc).
Interactive Data Table: Physicochemical Properties of Selected Pentachlorobiphenyls
| Property | 2',3,4,4',5-Pentachlorobiphenyl | 2,3,3',4,4'-Pentachlorobiphenyl |
| Soil Adsorption Coefficient (Koc) (L/kg) | 2.29e+5 | 1.48e+5 |
| Bioconcentration Factor (L/kg) | 1.21e+5 | 6.15e+4 |
| Biodegradation Half-Life (days) | 17.4 | 15.8 |
The high Koc values for these related pentachlorobiphenyls indicate a strong tendency to adsorb to soil and sediment particles, limiting their mobility in water. epa.govepa.gov The high bioconcentration factors suggest a significant potential for accumulation in aquatic organisms. epa.govepa.gov
Environmental Fate and Transport
Bioaccumulation and Biomagnification in Food Webs
Due to their lipophilic (fat-loving) nature, PCBs readily accumulate in the fatty tissues of organisms. wa.govnih.gov This process, known as bioaccumulation, leads to concentrations in organisms that can be many thousands of times higher than in the surrounding water. wa.gov As smaller organisms are consumed by larger ones, the concentration of PCBs increases at each successive trophic level, a process called biomagnification. ijshr.com This results in the highest levels of contamination in top predators, including certain fish, marine mammals, and humans. ijshr.comnih.gov
Long-Range Atmospheric Transport
PCBs can volatilize from contaminated surfaces and enter the atmosphere. nih.gov Once in the air, they can be transported over vast distances before being redeposited on land or water. wa.govepa.gov This long-range atmospheric transport is the reason why PCBs are found in pristine environments far from their original sources of release. noaa.govepa.gov The lighter, less chlorinated PCB congeners tend to be more volatile and can be transported further. epa.gov
Metabolism and Biotransformation Pathways
Hepatic Cytochrome P450 Enzyme System Contributions to Metabolism
The initial and rate-limiting step in the metabolism of many PCBs, including 2,3',4,5',6-pentachlorobiphenyl, is oxidation, primarily catalyzed by the hepatic cytochrome P450 (CYP) monooxygenase system. These enzymes introduce a hydroxyl group into the biphenyl (B1667301) structure, a critical step for increasing water solubility and facilitating excretion.
Regio- and Stereoselective Hydroxylation Mechanisms
The hydroxylation of PCBs by CYP enzymes is often a highly specific process, with the position of the hydroxyl group (regioselectivity) being determined by the chlorine substitution pattern of the congener and the specific CYP isoform involved. For pentachlorobiphenyls, hydroxylation typically occurs at an unchlorinated carbon atom. The presence of chlorine atoms at the ortho, meta, and para positions influences the accessibility of the aromatic rings to the active site of the CYP enzyme.
While specific studies on the regioselective hydroxylation of this compound (PCB 125) are limited, research on structurally similar congeners provides insights. For instance, studies with other pentachlorobiphenyls have shown that CYP2B and CYP3A family enzymes are significant contributors to their metabolism. Docking studies with other PCBs, such as 2,2',3,4',6-pentachlorobiphenyl (B1194006) (PCB 91), predict the formation of specific hydroxylated metabolites based on the stable conformation of the PCB molecule within the substrate-binding cavity of the enzyme and its proximity to the heme iron, which is the catalytic center. acs.orgnih.gov
In Vitro and In Vivo Species-Specific Metabolic Profiles
The metabolism of PCBs can vary significantly between different species due to differences in the expression and activity of their respective CYP enzyme profiles. In vitro studies using liver microsomes from various species are instrumental in elucidating these differences.
For example, investigations into the metabolism of other pentachlorobiphenyls have revealed distinct species-specific metabolite profiles. Studies on 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) showed that metabolite profiles in human liver microsomes differed from those reported for rodent species. nih.govsemanticscholar.org Similarly, research on 2,4,5,2',3',4'-hexachlorobiphenyl (a more chlorinated congener) demonstrated that guinea pig liver microsomes were significantly more active in metabolizing the compound compared to those from rats and hamsters.
Formation of Hydroxylated (OH-PCBs) and Methylsulfonyl (MeSO2-PCBs) Metabolites
The primary products of Phase I metabolism of PCBs are hydroxylated metabolites (OH-PCBs). These metabolites can be further processed in the body.
The formation of OH-PCBs is a key step in the detoxification pathway, as the hydroxyl group provides a site for subsequent conjugation reactions. However, some OH-PCBs have been shown to exhibit their own toxic effects. Research on various PCB congeners has identified numerous mono- and di-hydroxylated metabolites. For this compound, specific hydroxylated metabolites have not been extensively characterized in published studies.
Another class of metabolites found for some PCBs are methylsulfonyl-PCBs (MeSO2-PCBs). These are persistent metabolites that are formed through a complex pathway involving the covalent binding of a PCB metabolite to glutathione (B108866), followed by catabolism in the gut and subsequent methylation and oxidation. Studies on other pentachlorobiphenyls, such as 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB 101), have identified MeSO2-PCB metabolites in various tissues of exposed animals. However, there is currently a lack of specific data confirming the formation of MeSO2-metabolites from this compound.
Phase II Conjugation Pathways: Glucuronidation and Sulfation
Following the introduction of a hydroxyl group by CYP enzymes, the resulting OH-PCBs can undergo Phase II conjugation reactions. These reactions, which include glucuronidation and sulfation, further increase the water solubility of the metabolites, facilitating their elimination from the body via urine or feces.
Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). These enzymes transfer a glucuronic acid or a sulfonate group, respectively, to the hydroxyl group of the OH-PCB. While it is a well-established general pathway for PCB metabolism, specific studies detailing the glucuronidation and sulfation of this compound metabolites are scarce in the scientific literature. General principles of xenobiotic metabolism suggest that the OH-metabolites of this congener would be substrates for UGTs and SULTs.
Influence of Co-contaminant Exposures on Biotransformation Kinetics
In real-world scenarios, exposure to a single chemical compound is rare. Organisms are typically exposed to a complex mixture of environmental contaminants. These co-contaminants can influence the biotransformation of each other by inducing or inhibiting metabolic enzymes.
For instance, exposure to certain compounds can induce the expression of specific CYP450 enzymes, leading to an increased rate of metabolism of other co-exposed compounds. Conversely, some chemicals can act as inhibitors of these enzymes, slowing down the metabolism of other substances and potentially leading to their accumulation.
A study investigating the co-exposure of nicotine (B1678760) with 2,2',3,5',6-pentachlorobiphenyl (PCB 95) in male rats found that while nicotine did not affect the disposition of PCB 95, it did alter the expression of hepatic cytochrome P450 enzymes. semanticscholar.org This highlights the potential for co-contaminants to modulate the metabolic machinery responsible for PCB biotransformation. However, specific research on how co-contaminants affect the biotransformation kinetics of this compound is currently lacking. Further investigation in this area is necessary to understand the metabolic fate of this compound in environmentally relevant exposure scenarios.
Bioremediation and Environmental Degradation Mechanisms
Anaerobic Reductive Dechlorination Processes
In anaerobic environments, such as deep sediments in rivers and lakes, the primary mechanism for the breakdown of highly chlorinated PCBs like 2,3',4,5',6-Pentachlorobiphenyl is reductive dechlorination. researchgate.netasm.org This process involves the removal of chlorine atoms from the biphenyl (B1667301) rings, a critical first step that reduces the toxicity of the compound and makes it more amenable to further degradation. asm.org
The reductive dechlorination of PCBs is a biologically mediated process carried out by specific anaerobic microorganisms. asm.orgnih.gov These microorganisms use the chlorinated biphenyls as electron acceptors in a type of respiration known as dehalorespiration. While isolating pure cultures of bacteria that can dechlorinate a wide range of PCBs has been challenging, several microbial consortia have been shown to effectively dechlorinate this compound. researchgate.net
Research has frequently identified bacteria belonging to the phylum Chloroflexi as key players in PCB dechlorination. researchgate.net For instance, anaerobic methanogenic microbial consortia have demonstrated the ability to extensively dechlorinate this pentachlorobiphenyl. researchgate.net Studies on sediments from contaminated sites, such as the Venice Lagoon, have suggested that sulfate-reducing, spore-forming bacteria are likely involved in the reductive dechlorination of pre-existing PCBs, including congeners like this compound. nih.govoup.com It has been noted that in some cases, pasteurization of the microbial microcosms did not inhibit the dechlorination process, indicating the involvement of spore-forming bacteria. nih.gov
The dechlorination of this compound can follow several pathways, influenced by the specific microbial populations and environmental conditions. The position of the chlorine atoms on the biphenyl structure is a key determinant of the dechlorination sequence. Typically, chlorine atoms in the meta and para positions are removed more readily than those in the ortho positions. researchgate.netoup.com
One documented pathway for this compound involves the initial removal of a meta chlorine, followed by ortho and para dechlorination. researchgate.net A specific pathway observed involves the dechlorination to 2,3,4,6-tetrachlorobiphenyl, which is then further dechlorinated to 2,4,6-trichlorobiphenyl, 2,4-dichlorobiphenyl, and finally to 2-chlorobiphenyl. researchgate.net Another study using a phototrophic enrichment culture showed preferential removal of ortho chlorines from 2,3,5,6-tetrachlorobiphenyl, a related compound. umich.edu The identification of these dechlorination products is typically accomplished using gas chromatography coupled with mass spectrometry (GC-MS).
| Starting Compound | Dechlorination Product(s) |
| This compound | 2,3,4,6-Tetrachlorobiphenyl |
| 2,3,4,6-Tetrachlorobiphenyl | 2,4,6-Trichlorobiphenyl |
| 2,4,6-Trichlorobiphenyl | 2,4-Dichlorobiphenyl |
| 2,4-Dichlorobiphenyl | 2-Chlorobiphenyl |
Aerobic Mineralization Pathways and Associated Enzymes
Following anaerobic dechlorination, the resulting less-chlorinated biphenyls can be completely broken down through aerobic mineralization. This process, carried out by aerobic bacteria, involves the cleavage of the biphenyl rings, ultimately converting the compounds into carbon dioxide, water, and chloride ions.
The central enzymatic pathway for the aerobic degradation of PCBs is the biphenyl dioxygenase (Bph) pathway. wikipedia.orgnih.gov This pathway is initiated by the enzyme biphenyl dioxygenase (BPDO), which adds two hydroxyl groups to one of the aromatic rings. nih.govnih.gov The resulting product, a cis-dihydrodiol, is then further metabolized. The effectiveness of this pathway is highly dependent on the chlorination pattern of the PCB congener. Highly chlorinated PCBs like this compound are generally resistant to attack by BPDO. However, the lower chlorinated products of anaerobic dechlorination are more susceptible to this aerobic degradation. asm.org
Studies have shown that some bacteria, like Alcaligenes sp. JB1, are restricted to degrading PCBs with up to four chlorine atoms. nih.gov The presence of ortho-substituted chlorines on both rings can hinder degradation. nih.gov The enzymes involved in the lower part of the degradation pathway, such as catechol 2,3-dioxygenase, can be constitutive in some bacteria. nih.gov
Photolytic and Chemical Degradation Mechanisms in Environmental Compartments
In addition to microbial activities, abiotic processes like photolysis and chemical reactions can contribute to the degradation of this compound in the environment. noaa.gov Photolysis, the breakdown of molecules by light, can be a significant degradation pathway for PCBs in surface waters and on soil surfaces. noaa.gov
The direct absorption of ultraviolet (UV) radiation can lead to the cleavage of carbon-chlorine bonds. The presence of other substances in the water, known as photosensitizers (such as dissolved organic matter), can accelerate this process. nih.gov For instance, humic and fulvic acids can absorb sunlight and transfer the energy to the PCB molecule, enhancing its degradation. Studies on the photodegradation of a trichlorobiphenyl showed that hydroxyl radicals and singlet oxygen generated by dissolved organic matter were key reactive species. nih.gov Chemical degradation can also occur through reactions with highly reactive hydroxyl radicals in the atmosphere and in water.
Phytoremediation Strategies and Plant Uptake/Metabolic Mechanisms
Phytoremediation utilizes plants to remove, contain, or degrade contaminants in soil and water. frontiersin.orgmdpi.com This approach offers a cost-effective and environmentally friendly option for managing PCB-contaminated sites.
Plants can absorb PCBs from the soil through their roots and transport them to their shoots, a process known as phytoextraction. nih.govnih.gov The efficiency of uptake and translocation is generally inversely related to the hydrophobicity of the PCB congener; less chlorinated PCBs are typically more mobile in plants. nih.govnih.gov Studies with hybrid poplar plants have shown that while various PCB congeners are taken up by the roots, translocation to the stems and leaves is limited for more chlorinated biphenyls. nih.govnih.gov Research on different crop species like pumpkin, soybean, and corn has indicated that while uptake occurs, the majority of the accumulated PCBs remain in the roots. usq.edu.au
Once inside the plant, PCBs can be metabolized by plant enzymes. nih.gov Plants possess enzymes, such as cytochrome P450 monooxygenases and peroxidases, that can transform organic pollutants. portlandpress.com Some studies have explored the potential of genetically engineering plants with PCB-degrading genes from bacteria to enhance their metabolic capabilities. nih.gov Furthermore, plants can stimulate microbial degradation of PCBs in the soil surrounding their roots (the rhizosphere) by releasing exudates that support microbial activity. frontiersin.org
Engineered Remediation Technologies for Contaminated Soils and Sediments
For sites with high levels of PCB contamination, engineered remediation technologies are often necessary to achieve effective cleanup. frontiersin.orgepa.gov These technologies aim to enhance the natural degradation processes or to physically or chemically destroy the contaminants.
One approach is to stimulate the indigenous microbial populations (biostimulation) by adding nutrients or electron donors. nih.gov Another strategy is bioaugmentation, which involves introducing specific microorganisms known for their PCB-degrading capabilities into the contaminated environment. nih.gov For instance, the addition of specific Dehalococcoides strains has shown promise in enhancing the dechlorination of weathered Aroclors in sediment microcosms. nih.gov
Sequential anaerobic-aerobic treatment systems can be engineered to create optimal conditions for the complete degradation of PCBs. An initial anaerobic phase promotes the reductive dechlorination of highly chlorinated congeners like this compound, and a subsequent aerobic phase facilitates the mineralization of the resulting lower-chlorinated products.
Other engineered approaches include the use of nanoscale zero-valent iron (nZVI) for chemical reduction of PCBs. frontiersin.orgclu-in.org nZVI particles have been shown to effectively dechlorinate PCBs in contaminated sediments. frontiersin.org Thermal desorption is a physical method that heats the contaminated soil or sediment to vaporize the PCBs, which are then collected and treated. The selection of a particular technology depends on site-specific factors such as the concentration and type of PCBs, soil and sediment characteristics, and cost considerations. epa.gov
Mechanistic Investigations of Molecular and Cellular Interactions
Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Signal Transduction Modulation
2,3',4,5',6-Pentachlorobiphenyl (PCB 114) is recognized as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes, including those responsible for xenobiotic metabolism. nih.govwhoi.edu Upon binding to the AhR in the cell's cytoplasm, the receptor-ligand complex translocates to the nucleus. nih.gov In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT) protein. This complex then binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov
The activation of AhR by ligands like PCB 114 can lead to the induction of cytochrome P450 enzymes, particularly the CYP1 family. nih.gov Studies have shown that the potency of PCB congeners in activating AhR can differ between species. For instance, research using luciferase reporter constructs in mouse (Hepa1c1c7) and human (HepG2) liver cell lines revealed that PCB 114 induced luciferase activity more potently in the mouse cells compared to the human cells. nih.gov The EC50 values, which represent the concentration required to elicit a half-maximal response, were found to be lower in the mouse cell line, suggesting a higher potency in mice. nih.gov The rank order of PCB EC50-based potencies in the mouse cell line was determined to be PCB 126 > PCB 169 > PCB 81 > PCB 77 > PCB 114. nih.gov
The differential activation of AhR by various ligands can lead to a spectrum of cellular responses, and not all ligands induce the same pattern of gene expression. lih.lunih.gov While potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and certain PCBs induce a robust transcriptional response, other ligands may act as partial agonists or even antagonists. nih.gov The specific downstream effects are influenced by the ligand's structure, its affinity for the AhR, and the cellular context, including the presence of co-regulatory proteins. nih.gov
Table 1: AhR Activation by PCB Congeners
| Compound | Cell Line | EC50 (nM) | Relative Effect Potency (REP) |
|---|---|---|---|
| PCB 114 | Hepa1c1c7 (mouse) | - | 0.00004 |
| PCB 77 | Hepa1c1c7 (mouse) | - | 0.0003 |
| PCB 81 | Hepa1c1c7 (mouse) | 32.0 ± 17.7 | 0.0009 |
| PCB 126 | Hepa1c1c7 (mouse) | - | 0.006 |
| PCB 169 | Hepa1c1c7 (mouse) | - | 0.001 |
| PCB 81 | HepG2 (human) | 6.8 ± 2.7 | - |
Data sourced from a study measuring AhR activation using luciferase reporter constructs. nih.gov The REP values are relative to TCDD.
Ryanodine (B192298) Receptor (RyR) Modulation and Intracellular Calcium Signaling Perturbation
Certain polychlorinated biphenyls (PCBs), particularly non-dioxin-like, ortho-substituted congeners, are known to modulate the function of ryanodine receptors (RyRs). nih.govnih.gov RyRs are a class of intracellular calcium release channels located on the endoplasmic/sarcoplasmic reticulum membrane, playing a crucial role in regulating intracellular calcium (Ca2+) concentrations. nih.govnih.gov The modulation of RyRs by these PCBs can lead to significant perturbations in Ca2+ signaling, which is a fundamental mechanism in a vast number of cell types. nih.gov
Stereoselective Interactions with Ryanodine Receptor Subtypes
Research has demonstrated that the interaction of some chiral PCBs with RyRs is stereoselective, meaning that different enantiomers (non-superimposable mirror images) of the same PCB congener can have different effects. nih.govresearchgate.net For example, studies on PCB 95 (2,2',3,5',6-pentachlorobiphenyl) have shown that its atropisomers, designated aR- and aS-PCB 95, interact differently with RyR1. nih.govresearchgate.net The aR-PCB 95 atropisomer exhibits a significantly greater potency and higher efficacy in activating RyR1 compared to the aS-PCB 95 atropisomer. nih.govnih.gov
Specifically, in studies with microsomes enriched in RyR1, aR-PCB 95 showed a more than four-fold greater potency (EC50 = 0.20 ± 0.05 μM) and approximately 1.3-fold higher efficacy in [3H]ryanodine binding assays compared to aS-PCB 95. nih.govnih.gov Furthermore, aR-PCB 95 induced a more than three-fold greater rate of Ca2+ efflux. nih.govnih.gov Interestingly, aR-PCB 95 displayed modest selectivity for RyR2 and had lower potency than the racemic mixture towards the RyR isoforms present in brain membranes. nih.govnih.gov This enantioselectivity highlights the specific structural requirements for PCB interaction with RyR subtypes. nih.govnih.gov
Downstream Cellular and Subcellular Signaling Alterations
The modulation of RyRs by PCBs leads to alterations in intracellular Ca2+ levels, which can have profound effects on downstream cellular and subcellular signaling pathways. nih.govcalstate.edu Dysregulation of Ca2+ homeostasis is linked to a variety of cellular processes, including neurotransmission, gene expression, and apoptosis. nih.gov
Chronic exposure of hippocampal neuronal networks to nanomolar concentrations of PCB 95 during critical developmental periods has been shown to have divergent effects on synchronous Ca2+ oscillations (SCOs). nih.govnih.gov The racemic mixture of PCB 95 increased the frequency of SCOs, while the aR-PCB 95 atropisomer decreased it at a concentration of 50 nM. nih.govnih.gov These findings suggest that the stereochemistry of the PCB congener can determine the nature of the downstream signaling alterations. nih.gov Perturbations in neuronal Ca2+ dynamics, initiated by RyR sensitization, have been linked to changes in dendritic arborization, a critical aspect of neuronal development and connectivity. researchgate.net
Table 2: Stereoselective Effects of PCB 95 Atropisomers on RyR1
| Atropisometer | Potency (EC50 in μM) | Efficacy (Bmax in μM) | Ca2+ Efflux Rate (nmol/sec/mg) |
|---|---|---|---|
| aR-PCB 95 | 0.20 ± 0.05 | 3.74 ± 0.07 | 7.72 ± 0.31 |
| aS-PCB 95 | >4x weaker than aR | ~1.3x lower than aR | >3x slower than aR |
| Racemic PCB 95 | Intermediate | Intermediate | Intermediate |
Data from studies on RyR1-enriched microsomes. nih.govnih.gov
Induction of Oxidative Stress and Modulation of Cellular Antioxidant Systems
Exposure to certain PCBs, including this compound, has been linked to the induction of oxidative stress. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.gov PCBs and their metabolites can increase the intracellular steady-state levels of ROS, such as superoxide (B77818) anions (O2•−) and hydrogen peroxide (H2O2). nih.gov
The precise mechanisms by which PCBs induce ROS production are still being investigated, but it is believed to involve disruptions in oxidative metabolism. nih.gov This can lead to cellular injury, mutagenesis, and cell death. nih.gov Studies have shown that exposure to PCB mixtures, such as Aroclor 1254, can induce oxidative stress in various cell types, including astrocytes. nih.gov
In response to increased oxidative stress, cellular antioxidant systems are often modulated. For example, exposure to some PCBs has been shown to increase the activity of antioxidant enzymes like manganese superoxide dismutase (MnSOD) and copper-zinc superoxide dismutase (CuZnSOD) in human breast and prostate epithelial cells. northwestern.edu However, other studies have reported a decrease in the levels of antioxidants like glutathione (B108866) and selenium-dependent glutathione peroxidase activity following exposure to certain PCB congeners, such as PCB 126. nih.gov This suggests that the impact on antioxidant systems can be complex and may depend on the specific PCB, the cell type, and the exposure conditions.
Endocrine System Interaction Mechanisms
Polychlorinated biphenyls are widely recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. ewg.orgnih.govnih.gov Their mechanisms of endocrine disruption are varied and can involve interactions with steroid hormone receptors and modulation of thyroid hormone pathways. wikipedia.org
Some PCBs and their hydroxylated metabolites can bind to steroid hormone receptors, such as the estrogen receptor. This binding can lead to estrogenic or anti-estrogenic effects, potentially disrupting normal reproductive function and development. nih.gov For instance, research has shown that PCBs can exert an estrogenic effect by repressing the Wnt7a signaling pathway, which is crucial for the development of the female reproductive tract. nih.gov
PCBs can also interfere with the thyroid hormone system. ewg.orgwikipedia.org This can occur through several mechanisms, including binding to thyroid hormone transport proteins like transthyretin, which can disrupt the transport of thyroid hormones in the blood. wikipedia.org Additionally, some PCBs have been shown to affect the expression of genes involved in thyroid hormone synthesis and metabolism. jst.go.jp For example, the congener 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB118) has been found to impair thyroid function by decreasing the expression of the sodium/iodide symporter (NIS) protein, which is essential for iodide uptake by the thyroid gland. jst.go.jp This interference with the thyroid hormone pathway can have significant consequences, particularly during development. ewg.org
Neurodevelopmental Mechanisms at the Cellular Level
Exposure to certain PCBs during critical periods of development can have profound effects on the brain, leading to neurodevelopmental deficits. escholarship.orgnih.gov The underlying mechanisms at the cellular level involve alterations in key processes of neuronal development, such as synaptogenesis, dendritic arborization, and neurotransmitter systems. escholarship.orgresearchgate.net
A significant body of research has focused on the impact of PCBs on dendritic growth. escholarship.orgnih.gov Dendritic arborization, the process by which neurons form complex branching structures to receive signals from other neurons, is highly sensitive to disruption by certain PCB congeners. escholarship.org Studies have shown that exposure to specific PCBs can alter the complexity of dendritic arbors in both hippocampal and cortical neurons. escholarship.org For example, developmental exposure to the commercial PCB mixture Aroclor 1254 has been shown to alter dendritic morphology in rats. nih.gov Interestingly, some studies have reported a non-monotonic dose-response relationship, where lower concentrations of PCBs promote dendritic growth, while higher concentrations have no effect or may even be inhibitory. escholarship.org
The effects of PCBs on dendritic growth are thought to be mediated, at least in part, by their ability to disrupt intracellular calcium signaling through the modulation of ryanodine receptors. researchgate.net As discussed previously, altered Ca2+ dynamics can impact a wide range of cellular processes that are critical for neuronal development and plasticity. calstate.edu
Furthermore, PCBs have been shown to affect neurotransmitter systems. nih.gov For instance, some congeners have been linked to decreased dopamine (B1211576) levels. nih.gov PCBs can also impact axon guidance pathways, which are essential for establishing the correct wiring of the nervous system. researchgate.net Research using transcriptome sequencing has revealed that PCB exposure can suppress axon guidance pathways in the prefrontal cortex. researchgate.net These multifaceted effects at the cellular level contribute to the neurodevelopmental toxicity associated with PCB exposure. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound (PCB 114) |
| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) |
| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) |
| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) |
| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) |
| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) |
| 2,2',3,5',6-Pentachlorobiphenyl (B150634) (PCB 95) |
| Aroclor 1254 |
| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) |
| Glutathione |
| Selenium |
| Superoxide |
| Hydrogen Peroxide |
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar
Correlation of Molecular Descriptors with Environmental Fate Parameters (e.g., Octanol-Water Partition Coefficient)
The environmental fate of a chemical is largely predicted by its molecular descriptors. For a persistent organic pollutant like 2,3',4,5',6-Pentachlorobiphenyl, the octanol-water partition coefficient (Kow) is a critical parameter. It describes the compound's lipophilicity, or its tendency to partition into fatty tissues rather than water. A high log Kow value indicates a greater potential for bioaccumulation in organisms and persistence in the environment.
The log Kow value is influenced by the degree and position of chlorine atoms on the biphenyl (B1667301) structure. As the number of chlorine atoms increases, lipophilicity generally increases, leading to a higher log Kow. For this compound, its high degree of chlorination results in a significant log Kow value, indicating it is lipophilic and will tend to accumulate in the fatty tissues of organisms. nist.govwikipedia.org Computational models estimate the XLogP3, a calculated logarithm of the partition coefficient, for this compound to be 6.5, confirming its strong lipophilic nature. nih.gov This high value is a key predictor of its environmental behavior, suggesting it will adsorb to soils and sediments and bioaccumulate in food chains. nist.gov
| Molecular Descriptor | Value | Implication for Environmental Fate | Source |
| IUPAC Name | 1,2,3-trichloro-5-(2,6-dichlorophenyl)benzene | N/A | nih.gov |
| Molecular Formula | C12H5Cl5 | N/A | nih.gov |
| Molecular Weight | 326.4 g/mol | Influences transport and diffusion | nih.gov |
| XLogP3 (log Kow) | 6.5 | High potential for bioaccumulation and adsorption to sediment | nih.gov |
Predicting Metabolic Susceptibility and Metabolite Formation Based on Molecular Structure
The metabolism of polychlorinated biphenyls (PCBs) is a critical factor in their persistence and toxicity, and it is highly dependent on the specific arrangement of chlorine atoms. nih.gov The primary metabolic pathway for PCBs is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov The susceptibility of a PCB congener to metabolism is largely determined by the presence of unsubstituted carbon atoms, particularly in the para and meta positions. researchgate.net
For this compound (PCB 116), the chlorine substitution pattern dictates its metabolic fate. This congener has unsubstituted carbon atoms on both phenyl rings, making it a substrate for CYP-mediated hydroxylation. Specifically, it has an unsubstituted para position (4'-position) and adjacent unsubstituted meta and para carbons on the other ring, although the high chlorination on that ring presents steric hindrance. Research has identified several hydroxylated metabolites (OH-PCBs) of PCB 116, indicating its susceptibility to metabolic processes. nih.gov The formation of these more polar metabolites is generally a step towards detoxification and elimination from the body. nih.gov
| Parent Compound | Metabolite | Predicted log Kow of Metabolite | Source |
| This compound (PCB 116) | 2'-OH-PCB 116 | 6.50 | nih.gov |
| 3'-OH-PCB 116 | 6.59 | nih.gov | |
| 4'-OH-PCB 116 | 6.61 | nih.gov |
Structure-Activity Relationships for Receptor Binding and Molecular Target Interactions
The biological activity of PCBs is often mediated through their interaction with cellular receptors. The specific chlorination pattern of a congener determines its three-dimensional shape and electronic properties, which in turn governs its ability to bind to these receptors.
The Aryl hydrocarbon Receptor (AhR) is a key target for a class of PCBs known as "dioxin-like" or coplanar PCBs. wikipedia.org These PCBs have few or no chlorine atoms in the ortho positions (2, 2', 6, 6'), which allows their two phenyl rings to rotate into a flat, or coplanar, conformation. This planarity is a crucial requirement for high-affinity binding to the AhR. nih.govnih.gov
This compound has two chlorine atoms in the ortho positions (positions 2 and 6). This di-ortho substitution forces the phenyl rings to twist out of plane, resulting in a non-coplanar structure. wikipedia.orgwho.int Consequently, it does not fit well into the binding pocket of the AhR. nih.gov Therefore, this compound is classified as a "non-dioxin-like" PCB and is expected to have very low to negligible binding affinity for the AhR. who.intnih.gov Its biological effects are therefore not primarily mediated through the AhR pathway, distinguishing it from highly toxic dioxin-like congeners. nih.gov
While non-dioxin-like PCBs show low affinity for the AhR, many have been found to interact with other cellular targets, including the ryanodine (B192298) receptor (RyR), a critical channel for intracellular calcium release. nih.gov The structure-activity relationship for RyR activation is distinct from that of AhR binding. Potent RyR-active PCBs are typically non-coplanar and possess multiple ortho and meta chlorine substitutions. nih.govfrontiersin.org The presence of ortho substitutions, which prevents AhR binding, is a key feature for RyR activity. nih.gov
Detailed studies on specific congeners have shown that the 2,3,6-chloro substitution pattern is particularly important for optimal interaction with the RyR1 complex. nih.govresearchgate.net While specific binding data for this compound (PCB 116) itself is not prominently available in the cited literature, its structural characteristics as a di-ortho substituted, non-coplanar congener place it within the class of PCBs that are potential RyR modulators. However, research also indicates that substitutions at the para positions can diminish RyR activity. nih.govresearchgate.net The extensive chlorination at the 3',4',5',6' positions on one ring of PCB 116 may influence its interaction with the receptor, but specific studies are needed to determine its precise potency. The stereochemistry, or the specific 3D arrangement of the atoms (atropisomers), of other chiral PCBs has been shown to be a critical determinant of their potency and efficacy at the RyR, with one enantiomer often being significantly more active than the other. nih.govnih.gov
Computational Modeling Approaches for Predictive Analytics (e.g., 3D-QSAR, HQSAR)
Computational modeling provides powerful tools for predicting the properties and activities of chemicals like PCBs without the need for extensive laboratory testing. Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) and Hologram QSAR (HQSAR) are prominent methods used in this field. nih.govresearchgate.net
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), relate the biological activity of a set of molecules to their 3D properties, such as steric and electrostatic fields. nih.gov These models can create a virtual map showing which regions of a molecule are associated with increased or decreased activity, guiding the prediction of properties for untested compounds.
HQSAR is a 2D QSAR technique that does not require 3D alignment of molecules. It uses molecular holograms—2D fingerprints that encode information about the presence of various molecular fragments—to correlate with biological activity. researchgate.net By combining 3D-QSAR and HQSAR, researchers can identify specific substitution sites and groups that significantly affect a compound's properties, such as its bioaccumulation potential (related to log Kow). nih.govresearchgate.net Studies have utilized these models on sets of PCBs, including pentachlorobiphenyls, to predict their octanol-water partition coefficients and identify structural features that influence their environmental fate. nih.gov These predictive models are crucial for screening large numbers of congeners and prioritizing them for further toxicological evaluation. researchgate.net
Ecological Dynamics and Food Web Transfer Modeling
Trophic Transfer and Biomagnification Studies in Aquatic and Terrestrial Food Webs
2,3',4,5',6-Pentachlorobiphenyl, a persistent organic pollutant (POP), is known to bioaccumulate in organisms and biomagnify through food webs. ca.govwikipedia.org Bioaccumulation refers to the uptake of the chemical from the environment, leading to a higher concentration in an organism than in its surroundings, while biomagnification is the process where the concentration of the toxin increases at successively higher levels in a food chain. wikipedia.orgusgs.gov The lipophilic ("fat-loving") nature of PCBs causes them to be stored in the fatty tissues of organisms. ca.gov
Studies in various ecosystems have consistently detected PCB 101 in different trophic levels, from primary producers to apex predators. vliz.befrontiersin.orgnih.gov For instance, research in aquatic ecosystems has shown that fish at higher trophic levels accumulate greater concentrations of PCBs. usgs.gov In a study of the Lake Michigan food web, PCB 101 was identified as a significant congener. Similarly, it was one of the most abundant PCB congeners detected in marine mammals from West Antarctica, including seals and killer whales. frontiersin.org In terrestrial systems, biomagnification occurs as PCBs are transferred from soil or plants to insects and then to birds and mammals. ca.gov
The potential for a chemical to biomagnify is often quantified by the Trophic Magnification Factor (TMF), which is determined from the slope of the relationship between the log-transformed, lipid-normalized contaminant concentration and the trophic position of organisms in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying. The TMFs of individual PCB congeners have been shown to increase significantly with their octanol-water partition coefficient (log Kow), a measure of their hydrophobicity. usgs.gov
Specific TMF values for this compound (PCB 101) have been reported in various marine environments, confirming its tendency to magnify in food webs.
| Ecosystem/Region | Food Web Type | TMF Value (Traditional Method) | TMF Value (Balanced Method) | Source |
|---|---|---|---|---|
| Irish Sea Biogeographic Region | Marine | 2.17 | 2.07 | researchgate.net |
| Northern North Sea, Minches and Western Scotland | Marine | 2.11 | 1.83 | researchgate.net |
| Scottish Continental Shelf | Marine | 2.11 | 1.83 | researchgate.net |
Physiologically Based Pharmacokinetic (PBPK) Modeling in Wildlife Species
Physiologically Based Pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in organisms. nih.govepa.gov These models are built using the physiological and anatomical characteristics of a species, combined with the physicochemical properties of the specific chemical. For wildlife, PBPK models provide a powerful, non-invasive method to predict the internal concentration of contaminants like PCB 101 in various tissues over time, which is crucial for risk assessment. nih.gov
PBPK models have been developed for various PCB congeners in a range of wildlife species, including marine mammals and fish. vliz.benih.govresearchgate.net These models are typically structured as a series of compartments representing key organs and tissues (e.g., liver, blubber, kidney, brain, muscle), connected by blood flow. nih.gov The development of such models requires extensive data on both the animal's physiology and the chemical's properties. nih.govrsc.org
A PBPK modeling study on harbor porpoises (Phocoena phocoena) from the North Sea included several environmentally relevant PCB congeners. The results indicated that PCB 101 levels decreased the slowest among the studied compounds in male harbor porpoises over an 18-year period, highlighting its high persistence. nih.gov The model suggested that for PCB 101, its presence and that of its metabolites could be attributed to both bioaccumulation from prey and metabolic breakdown within the porpoises themselves. nih.gov In another PBPK model developed for pigs, PCB 101 was categorized as having an intermediate elimination speed compared to other congeners. researchgate.net
The creation of a PBPK model for a specific compound like this compound in a particular wildlife species involves defining numerous parameters.
| Parameter Category | Specific Parameter | Description | Source of Data |
|---|---|---|---|
| Physiological Parameters (Species-Specific) | Organ/Tissue Volumes | Volume of compartments like liver, blubber, muscle, kidney, brain (as % of body weight). | Anatomical and physiological literature for the target species. nih.govunit.no |
| Blood Flow Rates | Rate of blood perfusion to each organ/tissue compartment (% of cardiac output). | Physiological studies on the target species. nih.govunit.no | |
| Lipid Content | Fraction of lipid content in each tissue compartment. | Biochemical analysis of tissues from the target species. nih.gov | |
| Growth Rate | Change in body weight over time, affecting contaminant dilution. | Ecological studies of the target species. researchgate.net | |
| Chemical-Specific Parameters (PCB 101) | Tissue:Blood Partition Coefficients | Ratio of the chemical concentration in a tissue to that in blood at equilibrium. Can be predicted from structural information. nih.gov | In vitro experiments or Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov |
| Metabolic Rate Constants | Rate of biotransformation of the parent compound in metabolically active tissues like the liver. | In vitro metabolism studies using liver microsomes. nih.gov | |
| Absorption Efficiency | Fraction of the ingested chemical that is absorbed from the gastrointestinal tract. | Feeding studies and experimental data. |
Application of Enantiomeric Fraction Signatures as Indicators of Environmental Processes
This section is not applicable to the chemical compound this compound. This compound is achiral, meaning it does not exist as non-superimposable mirror images (enantiomers). The phenomenon of enantiomeric enrichment and the use of enantiomeric fraction (EF) signatures to trace environmental processes apply only to chiral compounds. There are 19 persistent and chiral PCB congeners, but this compound (PCB 101) is not among them.
Future Research Directions and Methodological Advances
Integration of Multi-Omics Approaches (Proteomics, Metabolomics, Transcriptomics) for Mechanistic Elucidation
The elucidation of the precise molecular mechanisms by which 2,3',4,5',6-pentachlorobiphenyl exerts its biological effects remains a significant challenge. A holistic understanding requires moving beyond single-endpoint analyses to a systems-level approach. The integration of multiple "omics" disciplines—transcriptomics, proteomics, and metabolomics—offers a powerful strategy to comprehensively map the cellular perturbations induced by this congener. mdpi.com
Multi-omics strategies allow for a more complete picture of toxicological effects compared to single-omics approaches. mdpi.com For instance, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in the cellular metabolic profile. nih.govmdpi.com By combining these datasets, researchers can construct detailed adverse outcome pathways (AOPs), which are essential for mechanism-based risk assessment. mdpi.com
Recent studies on other environmental toxicants have demonstrated the power of this integrated approach. For example, multi-omics analysis of cells exposed to other endocrine-disrupting chemicals revealed that the combination of metabolome and transcriptome data could identify key affected pathways, such as purine (B94841) metabolism and the TCA cycle. nih.gov Similarly, investigating the effects of PCB exposure on the gut-liver axis in marine species using multi-omics has revealed correlations between gut microbiota, liver metabolites, and immune gene expression, suggesting complex bidirectional crosstalk. researchgate.net These studies serve as a blueprint for future research on this compound, aiming to uncover its specific molecular targets and pathological pathways.
Future research should focus on applying these integrated omics approaches to relevant biological models exposed to this compound. This will help to identify key biomarkers of exposure and effect, and to understand the intricate network of interactions that lead to toxicity. mdpi.comresearchgate.net
Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Mechanistic Studies
Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex, three-dimensional (3D) environment of living tissues, which includes crucial cell-cell and cell-matrix interactions. uu.nlnih.gov To overcome these limitations, the development and application of advanced in vitro and ex vivo models are paramount for studying the toxicology of compounds like this compound.
These advanced models include 3D cell cultures, organoids, spheroids, and microphysiological systems, often referred to as "organ-on-a-chip" (OOC) technologies. nih.govmdpi.com Such systems can more accurately mimic the structure and function of human organs, providing a more physiologically relevant context for toxicological testing. uu.nlmdpi.com For example, OOC technology uses microfluidic designs to incorporate cellular microenvironments that simulate the physiological and mechanical properties of native tissues. mdpi.com
Key Advanced Models for PCB Research:
Organoids: These are self-organizing 3D structures grown from stem cells that can differentiate and assemble into organ-like tissues. Liver or neuronal organoids could be used to study the hepatotoxicity or neurotoxicity of 2,3',4,5',6-pentachlorobhenyl.
Organ-on-a-Chip (OOC): These microfluidic devices contain living cells in continuously perfused microchambers, recreating key functional units of organs. A "gut-liver-on-a-chip" could be crucial for studying the absorption, metabolism, and enterohepatic circulation of PCBs. mdpi.com
Precision-Cut Tissue Slices (PCTS): This ex vivo technique uses fresh tissue from humans or animals, preserving the complex multicellular architecture and native extracellular matrix. nih.gov PCTS from the liver could be used to study the metabolism and acute toxicity of this compound in a highly relevant biological system.
These models offer the potential for higher throughput screening and can reduce the reliance on animal testing, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement). uu.nl Future research will likely involve using these complex models to investigate the specific effects of this compound on different organ systems and to explore the interplay between various cell types in mediating the toxic response. researchgate.net
Refinement of Analytical Techniques for Ultra-Trace Analysis and Comprehensive Metabolite Profiling
The accurate quantification of this compound and its metabolites in complex environmental and biological matrices is fundamental to understanding its exposure, fate, and effects. Given its persistence and potential for bioaccumulation, methods capable of ultra-trace detection are essential. nih.gov
Current gold-standard methods often involve high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), such as EPA Method 1668. cdc.gov However, recent advances in triple quadrupole gas chromatography-mass spectrometry (GC-MS/MS) offer comparable sensitivity and selectivity with reduced instrument downtime. pragolab.cz The use of timed-selected reaction monitoring (t-SRM) in GC-MS/MS enhances selectivity and sensitivity, which is crucial when analyzing complex samples. pragolab.cz
A significant area for future refinement is the comprehensive profiling of metabolites. The metabolism of PCBs can lead to the formation of hydroxylated (OH-PCBs) and other derivatives, which may have different or greater toxicity than the parent compound. nih.govresearchgate.net For example, studies on the closely related congener 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95) have shown it is metabolized to hydroxylated forms, and this process can be species-dependent and atropselective (selective for one of the two rotational isomers). nih.govsemanticscholar.org
Future methodological developments should focus on:
Improving chromatographic separation: Developing new GC columns, such as the TRACE™ TR-PCB column, can improve the resolution of critical PCB isomer pairs. pragolab.cz The use of two-dimensional GC (2D-GC) may also become more routine for resolving complex mixtures. nih.gov
Enhancing mass spectrometric techniques: The application of advanced MS techniques will be crucial for the structural elucidation of novel metabolites.
Streamlining sample preparation: Developing more efficient extraction and cleanup procedures, potentially using microscale techniques with low solvent use, will improve throughput and reduce the environmental impact of the analysis itself. nih.govusgs.gov
| Technique | Application in PCB Analysis | Key Advantages for Future Research | Reference |
|---|---|---|---|
| High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | Current standard for quantifying individual PCB congeners in environmental and biological samples. | Provides very low detection limits (pg/L range for water). | cdc.gov |
| Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) | Ultra-trace analysis of PCBs in complex matrices like water and soil. | High selectivity and sensitivity, wider linear range, and reduced instrument downtime. | pragolab.cz |
| Two-Dimensional Gas Chromatography (2D-GC) | High-resolution separation of complex PCB and organochlorine pesticide mixtures. | Enhanced separation power for co-eluting congeners. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) with Porous Graphitic Carbon (PGC) | Fractionation of PCB congeners, including non-ortho and mono-ortho substituted PCBs, prior to GC analysis. | Effective cleanup and separation of planar from non-planar congeners. | usgs.gov |
Enhanced Predictive Modeling for Environmental Behavior and Biological Interactions of Novel Congeners
Predictive modeling is an indispensable tool for forecasting the environmental fate, transport, and potential biological impacts of chemicals like this compound. nih.gov Given the cost and time required for extensive empirical data collection, robust models are essential for risk assessment. nih.gov
For environmental behavior, compartmental models are used to predict concentrations in various environmental media like air, soil, and water. nih.gov These models incorporate the physicochemical properties of the congener (e.g., vapor pressure, water solubility, lipophilicity) and environmental parameters to simulate its distribution and persistence. acs.org Global distribution models have been used to understand the long-range transport of PCBs and how the congeneric composition of mixtures changes with latitude. utoronto.ca Future refinements in this area will involve improving the accuracy of input parameters and better accounting for environmental variability, such as temperature changes, which significantly affect a PCB's properties. acs.org
For biological interactions, quantitative structure-activity relationship (QSAR) models are being developed to predict the toxicity of specific congeners based on their molecular structure. Furthermore, more complex predictive models are needed to assess the effects of complex mixtures, which is how most real-world exposures occur. nih.gov Models like concentration addition (CA) are used to predict the combined effects of congeners in a mixture. nih.gov Recent studies have shown that for complex PCB mixtures that mimic environmental or human serum profiles, the CA model can reasonably predict their activity at specific molecular targets, such as the ryanodine (B192298) receptor (RyR1). nih.gov
| Model Type | Purpose in PCB Research | Example of Application/Finding | Reference |
|---|---|---|---|
| Compartmental Fate and Transport Models | Predicting the distribution and concentration of PCBs in environmental compartments (air, water, soil). | Simple compartmental models can predict PCB concentrations in soil based on air concentrations, though performance varies with contamination levels. | nih.gov |
| Global Distribution Models | Simulating the long-range transport and historical fate of PCBs on a global scale. | Modeling suggests that lighter PCB congeners have mostly degraded, while a significant fraction of heavier congeners remains dispersed in the environment. | utoronto.ca |
| Concentration Addition (CA) Model | Predicting the combined toxic effect of chemical mixtures based on the toxicity of individual components. | The CA model was consistent with the observed activity of binary PCB mixtures at the ryanodine receptor, supporting additivity. | nih.gov |
| Artificial Intelligence (AI)/Machine Learning (ML) | Analyzing complex datasets to understand co-distribution patterns and predict levels of less common congeners. | An AI framework used concentrations of prevalent PCBs to predict levels of the less-detected PCB-170 in breast milk. | mdpi.com |
Q & A
Q. What analytical methods are recommended for detecting and quantifying 2,3',4,5',6-Pentachlorobiphenyl in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is widely used, as described in EPA Method 525.3 for semivolatile organic compounds. Key parameters include column selection (e.g., DB-5MS), splitless injection, and isotope dilution for accuracy. Internal standards like PCB 121 (CAS 56558-18-0) are critical for calibration .
Q. How should researchers select and validate analytical standards for this compound?
Use certified reference materials (CRMs) with defined purity (e.g., ≥98%) and isotopic labels (e.g., deuterated analogs) to account for matrix effects. For example, this compound standard solutions in isooctane (100 µg/mL) are validated for environmental testing . Cross-check retention times and mass spectra against databases like ChemIDplus or EPA DSSTox .
Q. What are the primary environmental sources and transport pathways of PCB 153?
PCB 153 persists in sediments and bioaccumulates in aquatic food chains due to its high log Kow (~6.8). Major sources include legacy electrical equipment, improper waste disposal, and atmospheric deposition. Its low water solubility (0.0027 mg/L) enhances adsorption to organic matter .
Advanced Research Questions
Q. How do the stereochemical properties of PCB 153 influence its metabolic pathways in biological systems?
PCB 153 undergoes cytochrome P450-mediated oxidation, forming hydroxylated metabolites (OH-PCBs) with varying atropselectivity. Human liver microsomes preferentially produce 4-OH-PCB 153, a 1,2-shift product, which may exhibit neurotoxic effects. Chiral GC-MS is required to resolve enantiomeric fractions .
Q. What structural features explain the differential toxicity of PCB 153 compared to other pentachlorobiphenyl congeners?
The chlorine substitution at positions 2,3',4,5',6 creates a non-coplanar structure, reducing aryl hydrocarbon receptor (AhR) binding but increasing neurotoxicity via calcium signaling disruption. Congeners with para-substituted chlorines (e.g., PCB 126) exhibit stronger dioxin-like activity .
Q. How can researchers resolve contradictions in reported half-lives of PCB 153 across different environmental matrices?
Half-lives vary due to photodegradation rates (UV exposure), microbial activity, and redox conditions. For instance, anaerobic sediment degradation (t½ ~10 years) contrasts with aerobic soil degradation (t½ ~2 years). Use <sup>13</sup>C-labeled PCB 153 in microcosm studies to track degradation pathways .
Methodological Considerations
- Inter-laboratory Variability in Metabolite Profiling : Standardize incubation conditions (e.g., pooled human liver microsomes, NADPH cofactors) and validate metabolite identities via high-resolution LC-MS/MS .
- Quality Control in Environmental Sampling : Spike field samples with surrogate standards (e.g., PCB 119) to monitor recovery rates and matrix interferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
